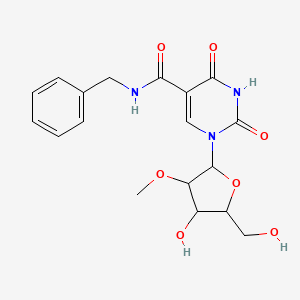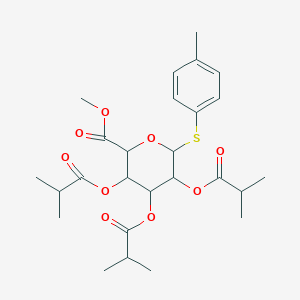
(R)-4-(4-Fluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one is an organic compound belonging to the class of phenylpyrrolidines. This compound features a pyrrolidine ring substituted with a 4-fluorophenyl group at the 4-position and a ketone group at the 2-position. It is a chiral molecule with the (4R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-pyrrolidine-2-one.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine-2-one in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield (4R)-4-(4-fluorophenyl)pyrrolidin-2-one.
Industrial Production Methods
Industrial production of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and affecting various biochemical pathways. The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Parsaclisib: A phenylpyrrolidine compound with similar structural features, used as a phosphoinositide 3-kinase inhibitor.
Pyrrolidinyl urea, thiourea, guanidine, and cyanoguanidine compounds: These compounds share the pyrrolidine core structure and are investigated for their kinase inhibitory properties.
Uniqueness
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one stands out due to its specific (4R) configuration and the presence of the 4-fluorophenyl group. These structural features contribute to its unique binding properties and biological activity, distinguishing it from other phenylpyrrolidine derivatives.
Eigenschaften
Molekularformel |
C10H10FNO |
|---|---|
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
JIQYWLZCHCBUSG-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@@H](CNC1=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



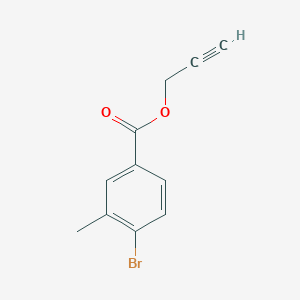
![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)

![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)

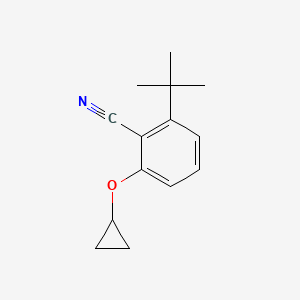
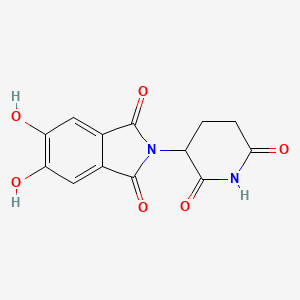
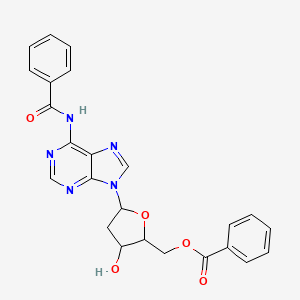
![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)
